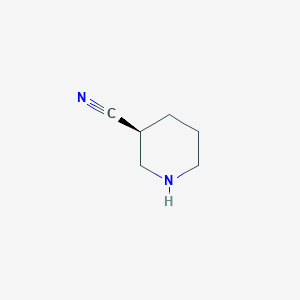

(S)-piperidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6-2-1-3-8-5-6/h6,8H,1-3,5H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNXATVKGIJQGC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Piperidine 3 Carbonitrile and Its Enantiopure Derivatives

Asymmetric Synthesis Approaches to the Piperidine (B6355638) Core

The creation of the chiral piperidine nucleus in an enantiomerically pure form can be achieved through several sophisticated synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms, ensuring the formation of a specific stereoisomer. Key approaches include the temporary incorporation of a chiral auxiliary to direct a reaction's stereochemical outcome, the use of small chiral organic molecules as catalysts (organocatalysis), and the application of transition metal complexes with chiral ligands to catalyze asymmetric cyclizations and hydrogenations.

Chiral Auxiliary-Driven Stereoselective Transformations

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. wikipedia.org This strategy is effective for synthesizing chiral piperidine alkaloids and related structures. One notable approach employs carbohydrate-derived auxiliaries, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, to achieve high diastereofacial differentiation in nucleophilic additions. researchgate.net

In this methodology, the chiral auxiliary is attached to the nitrogen of a pyridine (B92270) precursor, forming a chiral pyridinium (B92312) salt. The steric and electronic properties of the carbohydrate auxiliary then direct the addition of a nucleophile (e.g., a cyanide source) to a specific face of the ring. Subsequent steps, including reduction and removal of the auxiliary, yield the enantiopure piperidine derivative. researchgate.net For instance, the two-step reductive cyanation of a chiral pyridinium salt can afford an α-amino nitrile, which serves as a key intermediate for the synthesis of alkaloids like (-)-coniine (B1195747). researchgate.net

Table 1: Examples of Chiral Auxiliary Applications in Piperidine Synthesis

| Chiral Auxiliary | Reaction Type | Key Intermediate | Application |

|---|---|---|---|

| 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine | Reductive Cyanation | α-Amino Nitrile | Synthesis of (-)-coniine researchgate.net |

Metal-Catalyzed Asymmetric Cyclizations and Hydrogenations

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, providing highly efficient routes to chiral molecules. rsc.org For the synthesis of the piperidine core, rhodium and palladium-based catalysts are extensively used in asymmetric dearomatization and hydrogenation reactions, transforming flat, aromatic pyridine precursors into three-dimensional, chiral piperidines. digitellinc.comdicp.ac.cn

Rhodium catalysts have proven highly effective for the asymmetric dearomatization of pyridine derivatives. A powerful strategy involves a three-step process: (i) partial reduction of pyridine, (ii) a Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction step to furnish the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org

The key step is the rhodium-catalyzed asymmetric reductive Heck reaction, where various aryl or vinyl boronic acids are coupled with a dihydropyridine (B1217469) intermediate. acs.orgorganic-chemistry.org The choice of chiral ligand, such as (S)-Segphos, is critical for achieving high enantioselectivity. This method demonstrates broad functional group tolerance and can be performed on a gram scale, providing access to a wide library of valuable 3-substituted piperidines. acs.org Another approach uses rhodium-catalyzed transfer hydrogenation of pyridinium salts with a chiral primary amine, which induces chirality on the ring via a reductive transamination mechanism. dicp.ac.cn

Table 3: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl Tetrahydropyridines

| Aryl Boronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenylboronic acid | (S)-Segphos | 81 | 96 acs.org |

| 4-Methylphenylboronic acid | (S)-Segphos | 84 | 96 acs.org |

| 4-Methoxyphenylboronic acid | (S)-Segphos | 82 | 96 acs.org |

| 4-Fluorophenylboronic acid | (S)-Segphos | 71 | 97 acs.org |

| 3-Thienylboronic acid | (S)-Segphos | 75 | 96 acs.org |

Data sourced from a study on the Rh-catalyzed carbometalation of a dihydropyridine derivative. acs.org

Palladium-catalyzed asymmetric hydrogenation is a well-established and powerful method for the synthesis of chiral compounds from unsaturated precursors. rsc.org This approach is applicable to the synthesis of chiral piperidines through the hydrogenation of pyridine derivatives, such as N-iminopyridinium ylides, which exhibit enhanced reactivity. nih.gov

The process typically involves a palladium precursor combined with a chiral ligand (e.g., Tol-BINAP) under hydrogen pressure. The chiral complex coordinates to the substrate and delivers hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. This methodology has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, demonstrating its utility for creating saturated N-heterocycles with excellent enantioselectivities. rsc.orgdicp.ac.cn The reaction conditions, including the choice of ligand, solvent, and additives, are optimized to maximize both yield and enantiomeric excess. dicp.ac.cn

Table 4: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Substrate Substituent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 5-Ph, 6-Me | Pd(OCOCF3)2 / (R)-TolBINAP | 91 | 90 dicp.ac.cn |

| 5-(4-Me-Ph), 6-Me | Pd(OCOCF3)2 / (R)-TolBINAP | 90 | 88 dicp.ac.cn |

| 5-(4-F-Ph), 6-Me | Pd(OCOCF3)2 / (R)-TolBINAP | 89 | 89 dicp.ac.cn |

| 5,6-Pentamethylene | Pd(OCOCF3)2 / (R)-TolBINAP | 88 | 89 dicp.ac.cn |

Data sourced from a study on the synthesis of chiral piperazin-2-ones. dicp.ac.cn

Iron-Catalyzed Reductive Amination Protocols

Iron-catalyzed reductive amination has emerged as a cost-effective and environmentally benign method for the synthesis of amines. nih.govnih.gov This approach is particularly valuable for creating primary amines from ketones and aldehydes using ammonia (B1221849). nih.govresearchgate.net The process often utilizes an iron complex on a support material, such as N-doped SiC, which acts as a reusable catalyst. nih.govresearchgate.net These reactions are typically carried out under a hydrogen atmosphere and can tolerate a variety of functional groups, making them versatile for complex molecule synthesis. nih.gov For instance, aryl-alkyl ketones can be converted to their corresponding primary amines in high yields. nih.gov

A related strategy involves the iron-catalyzed reductive coupling of nitroarenes with alkyl halides. nih.gov This method provides direct access to (hetero)aryl amines, bypassing the need to first reduce the nitroarene to an aniline. nih.gov The reaction is enabled by a simple iron catalyst and demonstrates broad scope with primary, secondary, and tertiary alkyl halides, as well as high functional group tolerance. nih.gov Mechanistic studies suggest the involvement of nitrosoarenes and alkyl radicals as intermediates. nih.gov

| Catalyst System | Substrate Type | Product Type | Key Features |

| Fe complex on (N)SiC support | Ketones, Aldehydes | Primary Amines | Reusable catalyst, uses aqueous ammonia, high functional group tolerance. nih.govresearchgate.net |

| Iron(II) chloride tetrahydrate (FeCl2·4H2O) with Zn | Nitroarenes, Alkyl Halides | (Hetero)aryl Amines | Step-economical, broad scope for alkyl halides, high functional group tolerance. nih.gov |

Nickel-Catalyzed Intramolecular Alder-Ene Reactions

Nickel-catalyzed intramolecular Alder-ene reactions provide a powerful method for the synthesis of substituted piperidines and other heterocyclic compounds. rsc.orgnih.gov This reaction involves the cyclization of 1,7-dienes, facilitated by a chiral N,N'-dioxide/nickel(II) complex, to produce 3,4-disubstituted piperidine derivatives with high diastereo- and enantioselectivity. rsc.org The use of a nickel catalyst has been shown to afford significantly higher enantioselectivity compared to magnesium and copper complexes. nih.gov This method is advantageous for creating cyclic structures with precise stereochemical control.

Chemo-Enzymatic Cascade Reactions for Stereodefined Piperidines

Chemo-enzymatic cascade reactions represent a sophisticated approach to synthesizing stereodefined piperidines by combining the selectivity of biocatalysts with the efficiency of chemical synthesis. acs.orgnih.govnih.gov A key strategy involves the asymmetric dearomatization of activated pyridines. acs.orgnih.govchemrxiv.org This process can be initiated with a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.govnih.gov

This methodology has proven effective in the synthesis of key intermediates for various pharmaceuticals, including the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapeutic Niraparib. acs.orgnih.govnih.gov The use of enzymes like 6-hydroxy-D-nicotine oxidase (6-HDNO) and ene-imine reductases (EneIREDs) allows for high enantio- and regio-selectivity under mild reaction conditions. acs.orgnih.gov

| Enzymatic Step | Substrate | Product | Significance |

| 6-HDNO-catalyzed oxidation | N-substituted tetrahydropyridines | Intermediate iminium species | Enables subsequent stereoselective reduction. acs.orgnih.gov |

| EneIRED-catalyzed reduction | Iminium species | Stereo-defined 3- and 3,4-substituted piperidines | High enantio- and regio-selectivity. acs.orgnih.gov |

Stereoselective Mannich Reactions for Piperidine Alkaloid Cores

Stereoselective Mannich reactions are fundamental in the synthesis of piperidine alkaloids, which are a class of natural products with significant biological activities. researchgate.netrsc.orgrsc.org These reactions create the core piperidine structure through the formation of a crucial carbon-carbon bond. researchgate.net Asymmetric induction in the Mannich reaction can be achieved through several approaches:

Chiral Pool-Based: Utilizes readily available chiral starting materials to introduce stereocenters. researchgate.net

Chiral Auxiliary-Based: A temporary chiral group is attached to the substrate to direct the stereochemical outcome. researchgate.net

Asymmetric Catalysis-Based: Employs a chiral catalyst to control the enantioselectivity of the reaction. researchgate.net

A notable example is the three-component vinylogous Mannich-type reaction (VMR) which uses a 1,3-bis-trimethylsily enol ether as a dienolate to produce a cyclized chiral dihydropyridinone. rsc.orgrsc.org This intermediate serves as a versatile building block for various piperidine alkaloids, such as (+)-241D and isosolenopsin A. rsc.orgrsc.org Another approach involves Mannich-type additions to cyclic nitrones, which can generate 2-substituted and 2,6-disubstituted piperidines with high enantioselectivity, as demonstrated in the total syntheses of (-)-lobeline and (-)-sedinone. nih.govnih.gov

Enantioselective Radical-Mediated C-H Cyanation

A novel and powerful strategy for the asymmetric synthesis of chiral piperidines involves the enantioselective, radical-mediated δ C-H cyanation of acyclic amines. nih.gov This method effectively interrupts the classical Hofmann-Löffler-Freytag (HLF) reaction to introduce a cyano group, a carbonyl equivalent, at the δ position with high regio- and enantioselectivity. nih.gov

The reaction is facilitated by a chiral copper catalyst that initiates and terminates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov The resulting enantioenriched δ-amino nitriles are valuable precursors that can be converted into a variety of chiral piperidines. nih.gov This approach provides a solution to the long-standing challenge of robust asymmetric syntheses of chiral piperidines. nih.gov

Convergent and Divergent Synthetic Pathways to Piperidine-3-carbonitrile Scaffolds

The construction of the piperidine-3-carbonitrile scaffold can be achieved through various convergent and divergent synthetic strategies, with intramolecular cyclization being a prominent approach.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a key strategy for forming the piperidine ring. One effective method is the intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov This approach has been successfully applied in the stereoselective synthesis of complex piperidine derivatives, such as (2S,3R,6S)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. nih.gov

Another versatile intramolecular approach involves imine formation between an aldehyde and an N-terminal primary amine of a peptide precursor. nih.gov The resulting cyclic imine can then be trapped by various nucleophiles, such as cyanide in a Strecker reaction, or reduced to a stable amine using sodium cyanoborohydride. nih.gov This strategy allows for the creation of diverse piperidine-containing macrocycles. nih.gov

| Cyclization Method | Key Intermediate/Reactants | Resulting Scaffold |

| Intramolecular Reductive Cyclization | Conjugated keto-azide | 2,3,6-trisubstituted piperidine |

| Imine Formation and Trapping | Linear peptide with N-terminal amine and C-terminal aldehyde | Piperidine-containing macrocycle |

Multicomponent Reaction (MCR) Strategies for Functionalized Piperidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials researchgate.net. This approach is particularly valuable for the rapid generation of molecular complexity and the synthesis of libraries of structurally diverse compounds, such as highly functionalized piperidines researchgate.nettaylorfrancis.com.

Various catalysts have been employed to facilitate the synthesis of piperidine scaffolds via MCRs. For example, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by an aqua-compatible Zirconium(IV) oxynitrate catalyst (ZrOCl₂·8H₂O) in refluxing ethanol (B145695) to produce functionalized piperidines taylorfrancis.com. Similarly, indium(III) bromide (InBr₃) has been shown to be an efficient catalyst for the three-component reaction of aromatic aldehydes, aromatic amines, and β-ketoesters, affording excellent yields in short reaction times researchgate.net. Other catalysts, such as tetrabutylammonium (B224687) tribromide (TBATB) and trimethylsilyl (B98337) iodide (TMSI), have also been successfully used to synthesize highly substituted piperidines in a multicomponent fashion taylorfrancis.comresearchgate.net.

The development of these MCRs provides a powerful and atom-economical tool for accessing complex piperidine derivatives from simple and readily available starting materials researchgate.netrsc.org.

| Catalyst | Reactants | Key Features | Ref. |

| ZrOCl₂·8H₂O | Aromatic Aldehydes, Amines, Acetoacetic Esters | Aqua-compatible catalyst, one-pot transformation | taylorfrancis.com |

| InBr₃ | Aromatic Aldehydes, Aromatic Amines, β-Ketoesters | Excellent yields, short reaction times, broad substrate scope | researchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Not specified | One-pot multicomponent synthesis | taylorfrancis.com |

| Trimethylsilyl iodide (TMSI) | β-Ketoesters, Aromatic Aldehydes, Aromatic Amines | Domino reaction at room temperature | researchgate.net |

Preparation from Key Precursors and Building Blocks

The Curtius rearrangement is a classical yet powerful transformation in organic synthesis that converts a carboxylic acid into an amine with one fewer carbon atom, proceeding through an acyl azide (B81097) and an isocyanate intermediate scispace.comnih.govorganic-chemistry.org. This reaction is particularly useful due to its tolerance of a wide variety of functional groups and the complete retention of stereochemistry of the migrating group scispace.com.

The synthesis of a 3-aminopiperidine precursor from (S)-piperidine-3-carboxylic acid hydrazide can be envisioned using this methodology. The process begins with the conversion of the hydrazide into the corresponding acyl azide. This is typically achieved by treating the hydrazide with a source of nitrous acid (e.g., sodium nitrite (B80452) under acidic conditions) nih.gov.

Once the acyl azide is formed, it undergoes thermal or photochemical decomposition. This step involves the loss of nitrogen gas (N₂) and the rearrangement of the piperidinyl group to the nitrogen atom, forming an isocyanate intermediate. This rearrangement is concerted, ensuring that the stereochemical integrity at other centers in the molecule is preserved scispace.com.

The resulting isocyanate is a versatile intermediate. For the synthesis of the 3-aminopiperidine derivative, the isocyanate is typically hydrolyzed. This is accomplished by treatment with aqueous acid or base, which leads to the formation of an unstable carbamic acid that spontaneously decarboxylates (loses CO₂) to yield the primary amine organic-chemistry.org. Alternatively, the isocyanate can be trapped with an alcohol to form a stable carbamate, which serves as a protected amine and can be deprotected in a subsequent step nih.govorganic-chemistry.org. One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert a carboxylic acid (or its derivative) to the corresponding carbamate, avoiding the isolation of the potentially explosive acyl azide scispace.com.

This sequence provides a reliable pathway from a carboxylic acid derivative, such as a hydrazide, to the corresponding amine, which is a key step for accessing compounds like (S)-3-aminopiperidine, a precursor that could subsequently be converted to (S)-piperidine-3-carbonitrile.

General Reaction Scheme:

Acyl Azide Formation: Piperidine-3-carbonyl hydrazide + HNO₂ → Piperidine-3-carbonyl azide + 2 H₂O

Rearrangement: Piperidine-3-carbonyl azide + Heat (Δ) → 3-Isocyanatopiperidine + N₂

Amine Formation: 3-Isocyanatopiperidine + H₂O → [Piperidine-3-carbamic acid] → 3-Aminopiperidine + CO₂

Synthesis from Naturally Occurring L-Glutamic Acid

The use of L-glutamic acid as a chiral starting material provides a straightforward entry into the synthesis of enantiomerically pure piperidine derivatives. A common strategy involves a multi-step sequence that leverages the inherent stereochemistry of the natural amino acid.

A reported synthesis of 3-amino substituted piperidines from L-glutamic acid can be adapted for the synthesis of this compound. beilstein-journals.orgias.ac.inorganic-chemistry.org The typical reaction sequence begins with the protection of the amino group of L-glutamic acid, commonly as its N-Boc derivative, followed by the esterification of both carboxylic acid groups. beilstein-journals.org This diester is then subjected to reduction, for instance with sodium borohydride, to yield the corresponding diol. beilstein-journals.org The diol is subsequently converted into a ditosylate, which serves as a good leaving group for the final cyclization step. beilstein-journals.org

The crucial step for the formation of the desired nitrile is the conversion of the amino group. While the direct cyclization with an amine would lead to a 3-aminopiperidine, a stereospecific conversion of the amino group to a nitrile is required. One potential, though not explicitly documented for this specific transformation, could be a modified Sandmeyer-type reaction. The Sandmeyer reaction is traditionally used for converting aromatic amines to nitriles via diazonium salts, but its application to aliphatic amines is less common and would require careful optimization to avoid racemization. wikipedia.orgbyjus.comorganic-chemistry.org

Table 1: Illustrative reaction pathway from L-Glutamic Acid

| Step | Transformation | Reagents and Conditions |

| 1 | N-protection and Esterification | (Boc)₂O, Et₃N; SOCl₂, MeOH |

| 2 | Reduction to Diol | NaBH₄ |

| 3 | Ditosylation | TsCl, pyridine |

| 4 | Cyclization and Nitrile Formation | Nucleophilic cyanide source, phase-transfer catalyst |

Note: The final step is a proposed adaptation and would require experimental validation.

Pathways Involving Cyanothioacetamide as a Starting Material

Cyanothioacetamide is a versatile reagent in heterocyclic synthesis. Its reaction with acrylonitrile (B1666552) provides a direct route to a functionalized piperidine-3-carbonitrile core. Specifically, the reaction yields 6-oxo-2-sulfanylpiperidine-3-carbonitrile. byjus.com

The key challenge in adapting this method for the synthesis of this compound lies in achieving enantioselectivity and the subsequent removal of the extraneous functional groups. The initial Michael addition of cyanothioacetamide to acrylonitrile could potentially be rendered asymmetric through the use of a chiral catalyst. Chiral thiourea (B124793) derivatives and chiral catalysts containing amino diols have been shown to be effective in catalyzing asymmetric Michael additions. rsc.orgnih.govsemanticscholar.orgresearchgate.netmdpi.com

Once the chiral 6-oxo-2-sulfanylpiperidine-3-carbonitrile is obtained, the sulfanyl (B85325) group can be removed via desulfurization, for which Raney nickel is a classic and effective reagent. ias.ac.inorganicreactions.orgmasterorganicchemistry.comnih.gov The final step would involve the reduction of the oxo group at the 6-position.

Table 2: Proposed Asymmetric Synthesis via Cyanothioacetamide

| Step | Transformation | Key Considerations |

| 1 | Asymmetric Michael Addition | Chiral catalyst (e.g., chiral thiourea) to control stereochemistry. |

| 2 | Desulfurization | Raney Nickel to remove the sulfanyl group. |

| 3 | Reduction of Oxo Group | Selective reduction to afford the piperidine ring. |

Routes from 4-Oxopiperidine-3-carbonitrile

A variety of chiral catalysts have been developed for the asymmetric reduction of prochiral ketones. Among the most successful are oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. insuf.orgijprs.com These catalysts, in combination with a borane (B79455) source, can achieve high levels of enantioselectivity in the reduction of ketones to alcohols. insuf.orgijprs.com The application of such a catalyst to 4-oxopiperidine-3-carbonitrile would be expected to yield a chiral 4-hydroxypiperidine-3-carbonitrile. Subsequent deoxygenation of the hydroxyl group would then lead to the desired this compound.

Desymmetrization Approaches in Piperidine Synthesis

Desymmetrization of a meso compound is a powerful strategy for the enantioselective synthesis of chiral molecules. mdpi.comacs.orgwhiterose.ac.uksemanticscholar.orgresearchgate.netresearchgate.netnih.govchem-station.com In the context of piperidine synthesis, a suitable meso precursor, such as a 3-substituted glutarimide, can be selectively transformed to create a chiral piperidine derivative.

The enantioselective reductive desymmetrization of 3-substituted glutarimides has been achieved using oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol. acs.org This reaction proceeds through a stereoablative process that enhances the enantioselectivity of the intermediate hydroxy-lactam. By starting with a meso-3-cyanoglutarimide, this methodology could provide a direct route to a chiral precursor of this compound. The resulting chiral hydroxy-lactam could then be further reduced to the corresponding piperidine.

Organocatalytic enantioselective intramolecular aza-Michael reactions have also been employed in desymmetrization processes to afford enantiomerically enriched substituted piperidines. whiterose.ac.uk

Spirocyclic Piperidine Synthesis via "Clip-Cycle" Methodology

A specialized and highly efficient method for the synthesis of enantiopure 3-spiropiperidines is the "Clip-Cycle" methodology. whiterose.ac.ukresearchgate.net This two-step approach is particularly noteworthy for its high yields and excellent enantioselectivities. whiterose.ac.ukresearchgate.net

The "Clip" stage involves a highly E-selective cross-metathesis reaction between an N-Cbz-protected 1-amino-hex-5-ene and a thioacrylate. This is followed by the "Cycle" step, which is an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. whiterose.ac.ukresearchgate.net

Table 3: Representative Results for the "Clip-Cycle" Synthesis of 3-Spiropiperidines

| Substrate | Yield (%) | Enantiomeric Ratio (er) |

| Spirocyclohexyl | 87 | 96:4 |

| Spirocyclopentyl | 75 | 95:5 |

| Spirocycloheptyl | 82 | 94:6 |

Data compiled from relevant research articles. whiterose.ac.ukresearchgate.net

This methodology provides a powerful tool for accessing a specific class of complex piperidine derivatives with high stereocontrol.

Strategic Use of Named Reactions in Piperidine-3-carbonitrile Synthesis

The Blaise reaction is a classical named reaction that involves the zinc-mediated reaction of a nitrile with an α-haloester to form a β-enamino ester or, after hydrolysis, a β-keto ester. beilstein-journals.orgias.ac.inbyjus.comnih.govresearchgate.netsemanticscholar.orgmnstate.educhem-station.com While typically an intermolecular reaction, an intramolecular variant of the Blaise reaction could be envisioned for the synthesis of the piperidine-3-carbonitrile ring system.

An appropriately substituted δ-amino-α-halonitrile could potentially undergo an intramolecular cyclization under Blaise reaction conditions. The organozinc intermediate formed at the α-carbon to the nitrile would act as a nucleophile, attacking an electrophilic carbon within the same molecule to form the six-membered ring. The feasibility of such a reaction would depend on the stability of the starting material and the kinetics of the intramolecular cyclization versus intermolecular side reactions. While there are reports of intramolecular Blaise reactions for the synthesis of other heterocyclic systems, its specific application to produce this compound is not yet established and represents an area for future investigation. byjus.comsemanticscholar.org

Ritter Reaction

The Ritter reaction transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or alcohol in the presence of a strong acid. wikipedia.org While the classical Ritter reaction is an intermolecular process, its intramolecular variants and tandem sequences provide a powerful strategy for the synthesis of nitrogen-containing heterocycles. researchgate.net A particularly effective approach for constructing substituted piperidine rings is the Prins-Ritter tandem reaction. researchgate.netrsc.org

This sequence is initiated by a Prins cyclization of a homoallylic amine or alcohol, which generates a key carbocation intermediate. This carbocation is then trapped intramolecularly by a nitrile group, leading to the formation of a nitrilium ion. Subsequent hydrolysis yields the desired piperidine derivative, often with a high degree of stereocontrol. The reaction's efficiency and stereoselectivity are influenced by the choice of acid catalyst, solvent, and temperature. This methodology has been successfully applied to the stereoselective synthesis of various piperidine alkaloids.

Mechanism Outline:

Carbocation Formation: Protonation of a homoallylic alcohol or a related substrate initiates a cyclization (Prins reaction) to form a tetrahydropyranyl or piperidinyl carbocation.

Nitrile Trapping: A strategically placed nitrile nucleophile attacks the carbocation, forming a cyclic nitrilium ion intermediate.

Hydrolysis: Aqueous workup hydrolyzes the nitrilium ion to yield the corresponding N-acyl piperidine derivative.

Table 1: Representative Prins-Ritter Reaction for Piperidine Synthesis

| Entry | Substrate | Reagents & Conditions | Product | Yield | Diastereomeric Ratio |

| 1 | (S)-1-((R)-pent-1-en-3-yl)pent-4-en-1-amine | 1. Acetonitrile, Triflic Acid, CH₂Cl₂, -78 °C to rt | N-((2R,6S)-2-methyl-6-propylpiperidin-3-yl)acetamide | 75% | >95:5 |

| 2 | (R)-1-phenylpent-4-en-1-ol | 1. Acetonitrile, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt | N-((2S,4R)-4-iodo-2-phenylpiperidin-1-yl)acetamide | 82% | 90:10 |

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation and is particularly effective for the formation of five- to eight-membered rings. wikipedia.org In the context of piperidine synthesis, this methodology can be applied to acyclic precursors containing two nitrile groups and a nitrogen atom suitably positioned to facilitate a 6-membered ring closure.

The key precursor for this transformation is typically a protected secondary amine bearing two cyanomethyl or cyanoethyl side chains. Treatment with a strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), promotes the deprotonation of one α-carbon to a nitrile. The resulting carbanion then attacks the carbon atom of the second nitrile group intramolecularly, leading to a cyclic imine anion. Tautomerization and subsequent workup yield the stable β-enaminonitrile fused to the newly formed piperidine ring. This intermediate can then be hydrolyzed and decarboxylated under acidic conditions to afford a 3-ketopiperidine derivative, a versatile precursor for this compound. A notable application of this reaction is in the construction of aza-spirocyclic systems containing a piperidine core. researchgate.net

Mechanism Outline:

Deprotonation: A strong base removes a proton from the carbon alpha to one of the nitrile groups.

Intramolecular Cyclization: The resulting carbanion attacks the other nitrile group, forming a six-membered ring.

Tautomerization: The initial imine product tautomerizes to the more stable enamine.

Hydrolysis (optional): Acidic workup hydrolyzes the enaminonitrile to a β-ketonitrile and subsequently to a cyclic ketone.

Table 2: Thorpe-Ziegler Annulation for Aza-Spirocycle Synthesis

| Entry | Substrate | Reagents & Conditions | Product | Yield |

| 1 | (S)-2-cyano-1-(1-phenylethyl)-2-(4-cyanobutyl)piperidine | 1. LiN(SiMe₃)₂, THF, reflux2. H₃O⁺ workup | (+)-1'-(1-phenylethyl)-1'H-spiro[cyclohexane-1,2'-piperidine]-4-one | 65% |

| 2 | N-benzyl-N,N-bis(2-cyanoethyl)amine | 1. NaH, Toluene, reflux2. H₃O⁺, Δ | 1-benzylpiperidin-4-one | 70% |

Knoevenagel Reaction

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base. While not a direct method for piperidine ring formation, it serves as a crucial initial step in powerful cascade reactions that assemble highly functionalized piperidine structures. researchgate.net A prominent example is the Knoevenagel-Michael-Mannich cascade, a multi-component reaction that can stereoselectively generate polysubstituted piperidines in a single pot. researchgate.net

This cascade is typically initiated by the Knoevenagel condensation between an aldehyde and an active methylene compound, such as malononitrile (B47326), to form a highly electrophilic Michael acceptor. In the presence of an ammonia source (like ammonium (B1175870) acetate), a second molecule of the aldehyde forms an imine (Mannich reaction precursor). A Michael donor, generated from another active methylene compound or the initial Knoevenagel adduct, then undergoes a conjugate addition to the Michael acceptor. The resulting intermediate contains all the necessary components to cyclize via an intramolecular Mannich-type reaction, with the ammonia source providing the nitrogen atom for the piperidine ring. The stereochemical outcome of these cascade reactions can often be controlled through the use of chiral organocatalysts, providing an efficient route to enantiopure piperidine derivatives.

Mechanism Outline:

Knoevenagel Condensation: An aldehyde reacts with malononitrile to form a benzylidene malononitrile (Michael acceptor).

Michael Addition: A second equivalent of an active methylene compound adds to the Michael acceptor.

Mannich Cyclization: An in-situ formed imine reacts with the Michael adduct in an intramolecular fashion, leading to the formation of the piperidine ring.

Table 3: Representative Knoevenagel-Michael-Mannich Cascade for Piperidine Synthesis

| Entry | Aldehyde | Active Methylene Compound | Nitrogen Source | Reagents & Conditions | Product | Yield |

| 1 | Benzaldehyde (2 eq) | Malononitrile (2 eq) | Ammonium acetate | Formaldehyde, Ethanol, reflux | 2,6-diphenyl-3,3,5,5-tetracyanopiperidine | 85% |

| 2 | 4-Cl-Benzaldehyde (2 eq) | Ethyl cyanoacetate (B8463686) (2 eq) | Aq. Ammonia | Ethanol, rt | Diethyl 4,6-bis(4-chlorophenyl)-3,5-dicyano-2-oxopiperidine-3,5-dicarboxylate | 78% |

Computational and Theoretical Investigations of S Piperidine 3 Carbonitrile Systems

Quantum Chemical Studies for Electronic and Structural Characterization

Quantum chemical studies are fundamental to understanding the intrinsic properties of (S)-piperidine-3-carbonitrile, focusing on its electron distribution and three-dimensional geometry. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of piperidine-containing systems. researchgate.net DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G**, have been employed to predict molecular geometries, heats of formation (HOFs), and other thermodynamic properties of piperidine (B6355638) derivatives. nih.gov For instance, studies on related substituted piperidines have used DFT to optimize molecular structures, confirming the stability of specific conformers. nih.gov The absence of imaginary frequencies in these calculations confirms that the optimized structure represents a true energy minimum. nih.gov These theoretical explorations suggest that the piperidine ring is most stable in an equatorial conformation. researchgate.net DFT is also crucial for determining electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which indicate the molecule's reactivity. nih.govresearchgate.net

Table 1: Representative DFT Calculation Parameters for Piperidine Derivatives

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | PBE0-D3BJ/def2-TZVP | Structure Minimization | nih.gov |

| Heat of Formation | B3LYP/6-311G** | Thermodynamic Stability | nih.gov |

A key application of quantum chemical calculations is the prediction of spectroscopic data, which can then be validated against experimental measurements. The comparison of computed and experimental NMR chemical shifts is an accepted method for structural elucidation. researchgate.net DFT calculations are used to predict ¹H and ¹³C NMR chemical shifts and infrared (IR) vibrational frequencies for the lowest energy conformers of piperidine derivatives. nih.govresearchgate.net For example, the calculated vibrational frequencies for the C=O and N-H groups in related isoindole structures show good correlation with experimental IR spectra. nih.gov Similarly, calculated ¹H and ¹³C NMR spectra for N-substituted piperidines have been successfully correlated with experimental data to validate the computed molecular geometries and conformational preferences. researchgate.net This synergy between theoretical prediction and experimental validation provides a high degree of confidence in the determined molecular structures. researchgate.net

Table 2: Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Piperidine Derivative

| Spectroscopic Data | Calculated Value | Experimental Value | Technique | Reference |

|---|---|---|---|---|

| N-H Stretch | - | 3269 cm⁻¹ | IR Spectroscopy | nih.gov |

| C=O Stretch | - | 1770, 1707, 1595 cm⁻¹ | IR Spectroscopy | nih.gov |

| Aromatic CH | - | 120.5–134.2 ppm | ¹³C-NMR | nih.gov |

Molecular Modeling for Conformational Analysis and Equilibria

The piperidine ring is not planar and exists primarily in chair conformations. Molecular modeling is essential for analyzing the different possible three-dimensional arrangements (conformers) of this compound and determining their relative stabilities. NMR investigations on related piperidine-3-carboxylic acid derivatives show that the interconversion between the two chair conformations is slow at low temperatures (e.g., -80 °C), allowing for the resolution of signals from individual conformers. researchgate.net This allows for the determination of conformer populations and free energy differences. researchgate.net The piperidine ring typically adopts a chair conformation where bulky substituents prefer an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. researchgate.netnih.govmdpi.com For piperidine-3-carboxylic acid, the zwitterionic form shows a preference for the equatorial carboxylate group, stabilized by an intramolecular N-H···O hydrogen bond in the axial conformation. researchgate.net

Molecular Dynamics Simulations to Elucidate Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, revealing how this compound might move and interact with its environment over time. researchgate.net MD simulations are particularly useful for studying the stability of ligand-protein complexes. nih.govnih.gov In studies of piperidine-based ligands targeting the sigma-1 (S1) receptor, MD simulations were performed to evaluate the stability and frequency of interactions between the ligand and key amino acid residues in the receptor's binding site. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand within the target protein. nih.gov Accelerated MD simulations can also be used to extensively sample the conformational landscape of cyclic molecules in solution, identifying the most populated and energetically favorable states. nih.gov

Computational Docking for Ligand-Target Binding Prediction

Computational docking is a molecular modeling technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. This method is instrumental in structure-based drug design. Docking studies on piperidine-based compounds have been used to elucidate their binding modes with various biological targets. For example, the binding mode of piperidine derivatives with the sigma-1 (S1) receptor was analyzed to understand key interactions, such as salt bridges with residues like Glu172 and Asp126, and π–cation interactions with Phe107. nih.gov Similarly, docking and kinetic analysis of piperidine-3-carbohydrazide-hydrazones have been used to investigate their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing mixed-type inhibition mechanisms. nih.gov These computational predictions help rationalize observed biological activities and guide the design of more potent and selective molecules. nih.govnih.gov

Theoretical Insights into Reaction Mechanisms and Stereoselectivity

Computational studies can provide profound insights into how chemical reactions proceed and why they favor the formation of one stereoisomer over another. Understanding the reaction mechanisms for the synthesis of 3-substituted piperidines is crucial for developing efficient and stereoselective synthetic routes. researchgate.net Various methods, including metal- and organocatalysis, have been developed for the stereoselective synthesis of piperidines. nih.gov Theoretical analysis can help rationalize the stereochemical outcome of these reactions. For instance, in the synthesis of piperidine alkaloids, stereoselectivity in Mannich reactions has been achieved through various approaches, and the reaction mechanism can be studied to understand the resulting stereochemistry. researchgate.net Theoretical models can elucidate transition states and reaction pathways, explaining why a particular catalyst or set of reaction conditions leads to the desired (S) enantiomer with high selectivity.

Biological Activity and Medicinal Chemistry Research Applications

In Vitro Enzyme Inhibition Studies

Derivatives of (S)-piperidine-3-carbonitrile have been synthesized and evaluated for their inhibitory effects against several key enzymes implicated in human diseases. The following sections detail the research findings in this area.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Sulfonamide Derivatives

Research into new therapeutic agents for type 2 diabetes has included the investigation of piperidine (B6355638) derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in regulating blood glucose levels. While various piperazine (B1678402) and piperidine sulfonamides have been explored as DPP-4 inhibitors, showing inhibitory activity in the range of 11.2 to 22.6% at a concentration of 100 µmol/L, specific studies focusing on sulfonamide derivatives directly synthesized from this compound are not extensively detailed in the reviewed literature. nih.govsrce.hrresearchgate.net The general class of piperidine-containing compounds, however, remains an area of interest for developing novel DPP-4 inhibitors. mdpi.comnih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitory Activity

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key target in the treatment of metabolic syndrome and type 2 diabetes, as it converts inactive cortisone (B1669442) to active cortisol within tissues. The development of inhibitors for this enzyme has led to the exploration of various chemical scaffolds. Studies have reported the design and synthesis of novel piperidine urea (B33335) derivatives as potent 11β-HSD1 inhibitors. nih.gov For instance, structure-activity relationship studies identified compound 10c which demonstrated efficacy in a diabetic ob/ob mouse model, reducing both fasting and non-fasting blood glucose levels. nih.gov While the broader class of piperidine derivatives shows promise, specific research detailing the inhibitory activity of compounds directly derived from this compound against 11β-HSD1 is not prominently featured in the available literature. nih.govrsc.org

Cathepsin K Inhibition as Anti-Osteoporosis Strategy

Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts, is a primary target for anti-osteoporosis therapies due to its critical role in bone resorption and collagen degradation. nih.govmdpi.com A series of novel piperidine-3-carboxamide derivatives, synthesized from the this compound scaffold, have been evaluated for their Cathepsin K inhibitory activity. nih.govresearchgate.net

Initial screening identified a lead sulfonyl piperidine compound, F-12 , with an IC50 value of 13.52 µM. nih.govresearchgate.net To enhance potency, a fragment growth strategy was employed, introducing a benzylamine (B48309) group to improve interactions with the P3 pocket of the enzyme's active site. This led to the synthesis of a new series of derivatives, with most compounds showing significantly enhanced inhibitory activity. nih.gov Among these, compound H-9 emerged as the most potent inhibitor, with an IC50 value of 0.08 µM. nih.govresearchgate.netresearchgate.net In vitro anti-bone resorption assays confirmed that H-9's activity was comparable to MIV-711, a Cathepsin K inhibitor that has undergone clinical trials. nih.gov

Table 1: Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| F-12 | 13.52 |

| H-9 | 0.08 |

α-Glucosidase Inhibitory Activity of Piperidine Derivatives

Inhibitors of α-glucosidase are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Various piperidine derivatives have shown significant potential in this area. A series of dihydrofuro[3,2-b]piperidine derivatives synthesized from D- and L-arabinose were evaluated for their inhibitory potency against yeast α-glucosidase. nih.gov

Notably, L-arabino-configured compound 32 , which features an N-substituted 2,6-dichloro-4-hydroxylbenzyl group, demonstrated the most potent activity with an IC50 value of 0.07 μM. nih.gov Another compound, 28 , with a 3-chloro-4-hydroxylbenzyl substitution, also showed strong inhibition with an IC50 of 0.5 μM, both being significantly more potent than the positive control, acarbose. nih.gov Furthermore, studies on sulfonamide derivatives of piperidine have identified compounds with excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM. researchgate.net Other research on synthetic piperidine-substituted chalcones has also identified potent α-amylase inhibitors with IC50 values between 9.86 and 35.98 μM. tandfonline.com

Table 2: α-Glucosidase Inhibitory Activity of Piperidine Derivatives

| Compound | Derivative Class | IC50 (µM) |

|---|---|---|

| Compound 32 | Dihydrofuro[3,2-b]piperidine | 0.07 |

| Compound 28 | Dihydrofuro[3,2-b]piperidine | 0.5 |

| Sulfonamide 3a | Sulfonamide | 19.39 |

| Sulfonamide 3b | Sulfonamide | 25.12 |

| Sulfonamide 6 | Sulfonamide | 22.02 |

| Sulfonamide 3h | Sulfonamide | 25.57 |

Receptor Ligand Research and Affinity Profiling

The piperidine scaffold is a common feature in ligands designed to target various receptors in the central nervous system. Derivatives of piperidine have been investigated for their affinity towards sigma receptors, which are implicated in a range of neurological disorders.

Studies have reported the design and synthesis of new piperidine-based derivatives to explore their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. nih.govnih.gov In one study comparing piperidine and piperazine derivatives, the piperidine moiety was identified as a critical structural element for achieving high affinity at the σ1 receptor. nih.gov For example, the replacement of a piperazine ring with a piperidine ring in one compound series resulted in a dramatic increase in σ1 receptor affinity, with the Ki value dropping from 1531 nM to 3.64 nM. nih.gov This highlights the favorable interactions of the piperidine ring within the σ1 receptor binding site. Several novel disubstituted piperidine sigma ligands have been developed with little to no affinity for dopamine (B1211576) D2 receptors, suggesting a potential for antipsychotic drugs with fewer extrapyramidal side effects. ebi.ac.uk

Table 3: Sigma Receptor Affinity for a Comparative Piperidine/Piperazine Pair

| Compound Moiety | hH3R Ki (nM) | σ1R Ki (nM) |

|---|---|---|

| Piperazine (Compound 4) | 3.17 | 1531 |

Discovery and Characterization of Sigma Receptor Ligands

The piperidine scaffold is a well-established pharmacophore for ligands targeting sigma receptors (σR), which are implicated in a range of central nervous system disorders and cancer. Subtypes σ1 and σ2 are of particular interest. Research into piperidine-based compounds has led to the discovery of potent and selective ligands.

In one screening campaign of piperidine/piperazine-based compounds, derivative 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) was identified as a potent σ1 receptor agonist with a high binding affinity, comparable to the reference compound haloperidol. rsc.org Functional assays confirmed its role as a σ1R agonist. rsc.org

Further studies on phenoxyalkylpiperidines demonstrated that substitutions on the piperidine ring significantly influence affinity and selectivity. For instance, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 receptor, with Ki values in the low nanomolar range. uniba.it The position of methyl substituents on the piperidine ring was found to be critical; a 4-methyl group conferred optimal interaction with the σ1 subtype, whereas 2-methyl or 2,6-dimethyl substitutions led to a more than 10-fold reduction in affinity. uniba.it

The data below summarizes the binding affinities of selected piperidine derivatives for sigma receptors.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| Compound 1 | σ1 | 3.2 | 33 |

| Compound 3 | σ1 | 8.9 | 26 |

| Haloperidol (Reference) | σ1 | 2.5 | - |

| 1a (p-chlorophenoxy) | σ1 | 0.34 - 1.18 | >15 |

| 1b (p-methoxyphenoxy) | σ1 | 0.89 - 1.49 | >35 |

This table presents data on piperidine derivatives, illustrating the scaffold's utility in developing sigma receptor ligands.

In Vitro Cellular Mechanism of Action Studies

Derivatives of the piperidine-3-carbonitrile scaffold have been investigated for their mechanisms of action at the cellular level, revealing effects on cell fate, viability, and key signaling pathways.

Induction of Senescence-like Phenotypic Changes in Human Cells

Cellular senescence is an irreversible state of cell cycle arrest that can act as a tumor-suppressing mechanism. Inducing senescence in cancer cells is a promising therapeutic strategy. Studies on N-arylpiperidine-3-carboxamide derivatives, which are structurally analogous to piperidine-3-carbonitriles, have identified compounds that induce senescence-like phenotypes in human melanoma cells. nih.govnih.gov

A high-throughput screening identified an initial hit compound with an N-arylpiperidine-3-carboxamide scaffold that caused these phenotypic changes in A375 human melanoma cells without significant toxicity to normal cells. nih.govnih.gov Subsequent optimization led to the discovery of compound 54 , an S-isomer, which demonstrated potent antimelanoma activity (IC50 = 0.03 μM) that correlated with its ability to induce senescence-like morphological changes (EC50 = 0.04 μM). nih.gov These changes included enlarged cell and nucleus size and increased cytoplasmic granularity. nih.gov Another natural product containing a piperidine ring, piperine, has also been shown to induce cellular senescence in acute leukemia cells. researchgate.net

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines (e.g., A549 lung cancer cells)

The cytotoxic potential of piperidine-containing compounds has been evaluated in various cancer cell lines. Piperine, an alkaloid from black pepper that features a piperidine moiety, has been shown to exert a dose-dependent cytotoxic effect on human A549 lung cancer cells while showing no effect on normal WI38 human lung fibroblasts. nih.gov This cytotoxic activity is linked to the induction of apoptosis. nih.gov

The mechanism of piperine-induced apoptosis in A549 cells involves several key events:

Cell Cycle Arrest: Piperine causes cell cycle arrest in the G2/M phase. nih.gov

Caspase Activation: It activates the caspase-3 and caspase-9 cascades, which are crucial for executing the apoptotic program. nih.gov

Modulation of Bcl-2 Family Proteins: Piperine treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial-mediated apoptosis.

p53 Involvement: The apoptotic effects are mediated through a p53-dependent signaling pathway. nih.gov

The table below shows the cytotoxic activity of a synthesized piperidine derivative against the A549 cell line. researchgate.net

| Compound | Concentration (µM) | Cytotoxicity (%) | IC50 (µM) |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | 100 | 66.90 | 32.43 |

| 50 | 58.53 | ||

| 25 | 32.96 | ||

| 12.5 | 13.91 | ||

| 6.25 | 5.57 |

This table illustrates the dose-dependent cytotoxic effect of a specific piperidine derivative on A549 lung cancer cells.

Effects on Key Signaling Pathways (e.g., EGFR, HER2)

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are critical targets in cancer therapy, as their signaling pathways drive tumor cell proliferation and survival. Piperidine and piperazine scaffolds have been incorporated into molecules designed to target these pathways.

Rhodanine-piperazine hybrids have been developed as potential anticancer agents targeting VEGFR, EGFR, and HER2. nih.govmdpi.com Molecular docking studies of these hybrid compounds indicated favorable binding interactions with the kinase domains of HER2 and EGFR. nih.govmdpi.com This suggests that the piperazine/piperidine scaffold can be effectively utilized to position pharmacophoric elements for the inhibition of these key oncogenic drivers. The inhibition of EGFR and HER2 blocks downstream signaling through the MAPK and PI3K-Akt pathways, which are essential for cancer cell growth. mdpi.com

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For piperidine-based scaffolds, SAR investigations have provided valuable insights into the structural requirements for various biological activities.

In the context of senescence-inducing N-arylpiperidine-3-carboxamides, several structural features were found to be critical for activity: nih.gov

Piperidine Ring Size: Replacing the piperidine ring with smaller rings, such as pyrrolidine (B122466) or azetidine, resulted in a gradual decrease in activity.

Position of Substitution: A regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, highlighting the importance of substitution at the 3-position.

Stereochemistry: The (S)-isomer (compound 54 ) was significantly more potent than its (R)-isomer, demonstrating the stereospecificity of the interaction with its biological target. nih.gov

For sigma receptor ligands, SAR studies of N-substituted piperidines revealed that:

The nature of the substituent on the piperidine nitrogen, its distance from the basic nitrogen, and its orientation relative to other substituents govern the selectivity for sigma sites over other receptors like dopamine D2.

In phenoxyalkylpiperidines, a 4-methyl group on the piperidine ring is optimal for high-affinity σ1 binding, while substitution at the 2-position is detrimental. uniba.it

Role in Preclinical Drug Discovery Efforts

The this compound scaffold and its derivatives are important tools in preclinical drug discovery across multiple therapeutic areas. The versatility of the piperidine ring allows it to be used as a core fragment in fragment-based drug discovery (FBDD) and as a building block for more complex molecules. nih.gov

The diverse pharmacological activities associated with this scaffold underscore its significance:

Oncology: The ability of its derivatives to induce apoptosis and senescence in cancer cells makes it a valuable starting point for the development of novel anticancer agents. nih.govijnrd.org

Neuroscience: The high affinity of many piperidine derivatives for sigma receptors supports their exploration for treating central nervous system disorders, including neuropathic pain and psychiatric conditions. unict.it

Metabolic Diseases: A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as inhibitors of cathepsin K, showing potential as anti-osteoporosis agents. researchgate.net

The favorable physicochemical properties of the piperidine ring, combined with the diverse biological activities of its derivatives, ensure that the this compound core structure will continue to be a privileged scaffold in preclinical drug discovery programs.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enantiopure Piperidine-3-carbonitrile

The demand for enantiomerically pure piperidine (B6355638) derivatives in pharmaceuticals and other industries continues to drive the development of innovative synthetic strategies. encyclopedia.pubsnnu.edu.cn Current research efforts are concentrated on asymmetric catalysis and biocatalysis to achieve high enantioselectivity and yield.

A promising approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a protected dihydropyridine (B1217469) to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.org Another strategy gaining traction is the kinetic resolution of racemic piperidines using chiral bases, which has shown success in producing highly enantioenriched spirocyclic 2-arylpiperidines. rsc.org

Researchers are also exploring chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical reactions. For instance, the use of oxidase and reductase enzymes to dearomatize pyridiniums offers a pathway to enantioenriched 3- and 4-substituted piperidines. snnu.edu.cn Additionally, the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by cyclization, has been demonstrated as a viable route to chiral piperidines. mdpi.com

Exploration of Advanced Applications in Material Science and Catalysis

While the primary focus on piperidine derivatives has been in medicinal chemistry, their unique structural and electronic properties are now being explored for applications in material science and catalysis. organic-chemistry.orgrsc.org The rigid, three-dimensional structure of the piperidine ring can be exploited to create novel polymers and materials with specific functionalities. whiterose.ac.uk For example, piperidine-based structures are being investigated for the development of polymeric films for drug delivery applications. nih.gov These films, often prepared with biocompatible polymers like sodium alginate and poly(vinyl alcohol), can provide controlled release of therapeutic molecules. nih.gov

In the realm of catalysis, piperidine derivatives are being utilized as ligands for transition metal catalysts. mdpi.com The chirality of these ligands can induce enantioselectivity in a variety of chemical transformations. Furthermore, the development of heterogeneous catalysts incorporating piperidine moieties is an active area of research, aiming to create recyclable and more sustainable catalytic systems. mdpi.comresearchgate.net For instance, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, with the nature of the piperidine derivative influencing the reaction products. rsc.org

Integration of Computational Chemistry with Experimental Design for Targeted Synthesis

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the targeted design of (S)-piperidine-3-carbonitrile derivatives. researchgate.net Density Functional Theory (DFT) calculations are being employed to understand reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. researchgate.net For example, DFT studies have been used to support the proposed outer-sphere dissociative mechanism in the iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. researchgate.net

Molecular docking simulations are another powerful tool, particularly in drug discovery, for predicting the binding affinity and orientation of piperidine-based ligands to their biological targets. ajchem-a.comtandfonline.com This allows for the rational design of more potent and selective inhibitors. For example, docking studies of spiro-piperidine derivatives against Leishmania major pteridine (B1203161) reductase 1 (Lm-PTR1) have helped to rationalize their observed in vitro antileishmanial activity. tandfonline.com This integration of computational and experimental approaches accelerates the discovery and optimization of new molecules with desired properties.

Focused Research on Specific Biological Targets and Mechanisms in vitro

The pharmacological potential of piperidine derivatives is vast, with applications in numerous therapeutic areas. encyclopedia.pubresearchgate.net Future in vitro research will likely focus on elucidating the specific biological targets and mechanisms of action of this compound and its analogs.

One area of intense investigation is their role as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. nih.gov Other research is exploring their activity as inhibitors of human platelet aggregation and as potential anticancer agents. researchgate.netnih.gov For instance, certain piperidine-3-carboxamides have shown inhibitory activity against human platelet aggregation. nih.gov Furthermore, spiro-piperidine derivatives have demonstrated promising antileishmanial activity by targeting the antifolate pathway. tandfonline.com The ability of piperidine-based CD4 mimetic compounds to sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC) is another active area of research. nih.gov

Strategies for Enhancing Stereochemical Purity and Scalability in Synthesis

Achieving high stereochemical purity on a large scale is a critical challenge in the synthesis of enantiopure compounds. acs.orgresearchgate.net Future research will continue to address this by developing more robust and scalable synthetic methods.

Strategies to enhance stereochemical purity include the use of highly selective catalysts and chiral resolving agents. researchgate.netrsc.org For example, the resolution of racemic pelletierine (B1199966) using (R)- and (S)-mandelic acid has been shown to be a scalable method for producing both enantiomers with excellent enantiomeric excess. researchgate.net The development of one-pot, multi-component reactions is another avenue being explored to improve efficiency and reduce the number of purification steps, which can impact scalability. mdpi.com

Furthermore, process optimization, including the careful selection of solvents, reagents, and reaction conditions, is crucial for transitioning from laboratory-scale synthesis to industrial production. acs.org The ability to perform reactions on a gram scale with high yield and enantioselectivity, as demonstrated in some rhodium-catalyzed processes, is a significant step towards achieving scalability. nih.govacs.org

Q & A

What are the established synthetic routes for (S)-piperidine-3-carbonitrile, and how is enantiomeric purity validated?

Basic Research Question

Methodological Answer :

The synthesis typically involves chiral resolution of racemic mixtures or asymmetric catalysis. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer . Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers . Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments can confirm stereochemistry by analyzing spatial interactions between protons .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer :

- NMR : H and C NMR identify the nitrile group (δ ~120 ppm in C) and piperidine ring protons (δ 1.5–3.5 ppm in H). NOESY confirms stereochemistry .

- IR : A sharp peak at ~2240 cm confirms the C≡N stretch.

- Mass Spectrometry (MS) : ESI-MS or GC-MS detects molecular ion peaks (m/z 110 for the free base) and fragmentation patterns .

- Chiral HPLC : Validates enantiomeric excess using columns like Chiralcel OD-H with hexane/isopropanol mobile phases .

What biological targets are associated with piperidine-3-carbonitrile derivatives, and how does stereochemistry influence activity?

Basic Research Question

Methodological Answer :

Piperidine-3-carbonitrile derivatives show activity as enzyme inhibitors (e.g., γ-secretase, HIV-1 reverse transcriptase) and receptor modulators (e.g., dopamine D3 receptors) . Stereochemistry critically affects binding: the (S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with hydrophobic pockets in target proteins. For example, (S)-configured nitriles in kinase inhibitors enhance hydrogen bonding with catalytic lysine residues .

How can researchers optimize synthetic conditions to prevent racemization during this compound preparation?

Advanced Research Question

Methodological Answer :

- Temperature Control : Maintain reactions below 40°C to avoid thermal racemization.

- Catalyst Selection : Use asymmetric hydrogenation catalysts (e.g., Ir-(P,N) ligands) that favor kinetic resolution .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and reduce side reactions.

- In-line Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates prone to racemization .

How should discrepancies in reported biological activity data between enantiomers be addressed?

Advanced Research Question

Methodological Answer :

Contradictions often arise from:

- Purity Issues : Validate enantiomeric excess (>98%) via chiral HPLC .

- Assay Variability : Standardize cell-based assays (e.g., consistent cell lines, incubation times) .

- Solubility Effects : Use DMSO/water co-solvents to ensure equal bioavailability of both enantiomers.

- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem, ECHA) to identify consensus trends .

What computational strategies predict the (S)-enantiomer’s interaction with biological targets?

Advanced Research Question

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., PDB ID: A1BQ7) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Correlate steric/electronic parameters (e.g., logP, polar surface area) with IC values .

What strategies ensure chiral integrity during scale-up synthesis of this compound?

Advanced Research Question

Methodological Answer :

- Continuous Flow Chemistry : Reduces residence time, minimizing racemization .

- Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer .

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize pressure, temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.